molecular formula C14H13F2N3O3S B2765452 Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-77-7

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2765452
CAS RN: 946236-77-7
M. Wt: 341.33
InChI Key: WAWIENXQTPPVMI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and chemical stability. For the related compound “2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE”, it has a melting point of 121-125 °C (lit.) .

Scientific Research Applications

Organic Synthesis and Catalysis

The synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis demonstrates the efficiency of synthesizing carbamate derivatives using PEG-400 as a catalyst. This method highlights the mild conditions, easy handling, and high yield of the process, which is relevant for the preparation of compounds with potential biological activity or material science applications (Chai Lan-qin & Wang Xi-cun, 2004).

Electrochemical and Electrochromic Properties

Research on the electrochemical and electrochromic properties of novel donor-acceptor type monomers and their polymers reveals the impact of different acceptor groups on electrochemical activity and the potential for color-changing applications. The study of copolymers based on these compounds and their optical contrast and coloration efficiency suggests significant applications in electronic devices and displays (Bin Hu et al., 2013).

Antitumor and Antimicrobial Agents

Compounds derived from ethyl carbamate precursors have been investigated for their potential as antitumor and antimicrobial agents. Synthesis of new quinazolines with potential antimicrobial activity involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents to produce compounds with significant antibacterial and antifungal properties (N. Desai, P. N. Shihora, & D. Moradia, 2007).

Heterocyclic Chemistry and Gas-Phase Reactions

Studies on gas-phase elimination reactions of ethyl carbamate derivatives have provided insights into the synthesis of heterocyclic compounds and the mechanisms of thermal decomposition. These investigations contribute to the understanding of heterocyclic chemistry and the development of new synthetic methodologies (E. Velez et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, a related compound, “2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE”, has been studied for its anti-fibrotic activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For the related compound “2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE”, it has been classified with hazard statements H302-H319, indicating that it may be harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

ethyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-10(15)11(16)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWIENXQTPPVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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